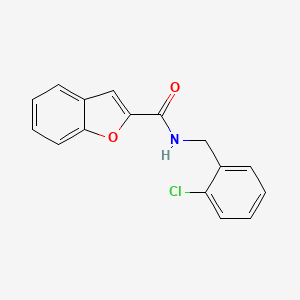
1-(4-chlorobenzyl)-4-(2-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including cycloadditions, reductive openings, and modifications to incorporate various pharmacophoric groups. A notable example includes the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines through cycloaddition reactions followed by reductive opening processes (Wu et al., 2000). These methods highlight the complexity and versatility in synthesizing piperazine-related compounds, potentially applicable to 1-(4-chlorobenzyl)-4-(2-pyridinylmethyl)piperazine.
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their chemical behavior and potential as pharmacological agents. For instance, studies on the crystal and molecular structure of related compounds provide insights into their conformational preferences and intermolecular interactions (Özbey et al., 1998). These analyses are instrumental in the rational design of new drugs, as they help in predicting the biological activity of the compounds based on their molecular structure.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical properties. For example, the synthesis and evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor demonstrate the role of substituents in determining the compounds' allosteric enhancer activity (Romagnoli et al., 2008). This underscores the importance of chemical reactions and properties in the development and optimization of piperazine-based pharmacological agents.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, are critical for their development into effective pharmaceuticals. Investigations into these properties, through techniques like X-ray diffraction and polymorphism studies, provide essential data for drug formulation and development processes. The study of organic crystal engineering with piperazine diones, for instance, sheds light on the hydrogen-bond association and polymorphic forms of these compounds (Weatherhead-Kloster et al., 2005), which can significantly affect their pharmaceutical behavior.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological targets, are key factors in their medicinal application. Studies focusing on the synthesis, docking, and pharmacological properties of piperazine-based compounds provide valuable insights into their potential as therapeutic agents. For example, research on the synthesis and docking studies of indazole derivatives highlights the importance of chemical properties in the design and optimization of new drugs (Balaraju et al., 2019).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-16-6-4-15(5-7-16)13-20-9-11-21(12-10-20)14-17-3-1-2-8-19-17/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPLRQLXHRPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(pyridin-2-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3R*,4R*)-1-[4-(dimethylamino)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5629137.png)
![(3aR*,9bR*)-2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629160.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5629176.png)
![2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5629184.png)
![1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5629188.png)
![[(3R*,5R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5629196.png)

![1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol](/img/structure/B5629218.png)
![2-[3'-methoxy-5'-(trifluoromethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5629220.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5629221.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5629228.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidine](/img/structure/B5629235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5629252.png)
![2-amino-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5629256.png)